

"evolutionary significance of pseudouridine modification"

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Compound of Interest

Compound Name: Pseudouridine-5'-triphosphate

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An In-depth Technical Guide to the Evolutionary Significance of Pseudouridine Modification

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudouridine (Ψ), the most abundant post-transcriptional modification in RNA, represents a fundamental layer of epigenetic regulation conserved throughout evolution.[1][2][3][4] Often dubbed the "fifth ribonucleoside," this isomer of uridine is not a mere structural placeholder but an active participant in fine-tuning the function of a vast array of RNA molecules.[5][6][7] Its unique C-C glycosidic bond grants it enhanced rotational freedom and an additional hydrogen bond donor, properties that profoundly influence RNA structure, stability, and interactions.[1][4] [8][9] From ensuring translational fidelity in ribosomes to regulating gene expression in response to cellular stress, the evolutionary persistence of pseudouridylation underscores its critical role in cellular life. This guide provides a comprehensive overview of the mechanisms, functions, and evolutionary importance of pseudouridine, with a focus on its implications for disease and therapeutic development.

The Biochemistry and Enzymology of Pseudouridylation

The conversion of uridine (U) to pseudouridine (Ψ) is an isomerization reaction catalyzed by enzymes known as pseudouridine synthases (PUS).[8][10] This process involves the cleavage





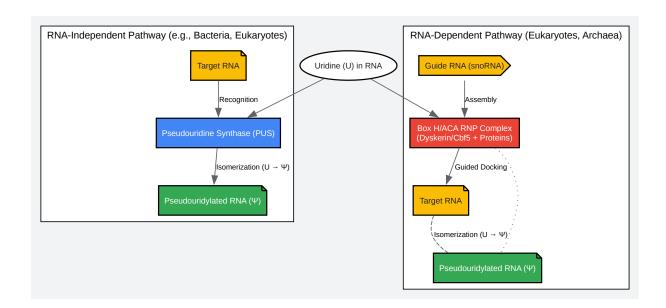


of the N1-C1' glycosidic bond in a target uridine, a 180° rotation of the uracil base, and the formation of a new C5-C1' bond.[1][4] This seemingly subtle change introduces a new hydrogen bond donor at the N1 position, enhancing base stacking and the rigidity of the sugar-phosphate backbone.[8][11]

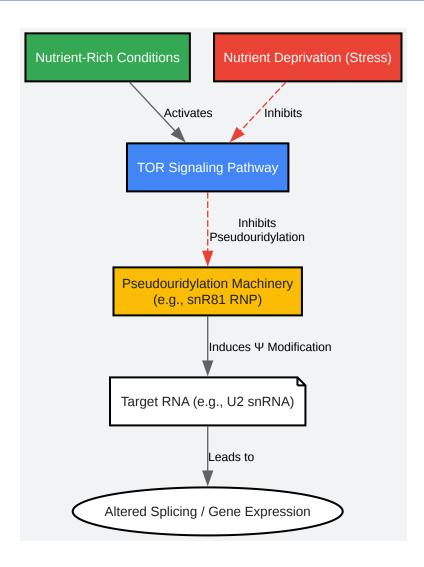
Two primary mechanisms govern this modification across the domains of life:

- RNA-Independent Catalysis: This mechanism involves stand-alone PUS enzymes that
 directly recognize specific RNA sequences or structures to catalyze isomerization. This is the
 sole mechanism in prokaryotes and co-exists with the RNA-dependent pathway in
 eukaryotes.[1][2][12]
- RNA-Dependent Catalysis: Prevalent in eukaryotes and archaea, this pathway utilizes a ribonucleoprotein (RNP) complex. A guide RNA, known as a box H/ACA snoRNA, base-pairs with the substrate RNA, directing the catalytic protein subunit (dyskerin in humans, Cbf5 in yeast) to the specific uridine for modification.[1][4][10][13]

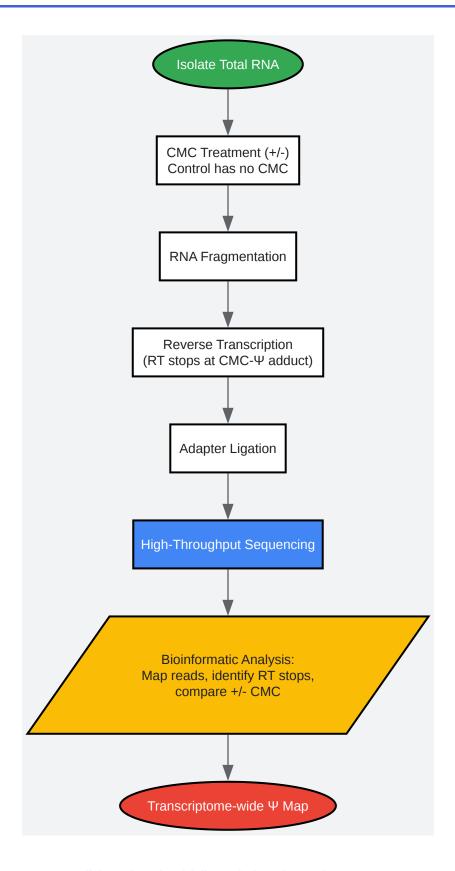












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